molecular formula C17H17NO3 B312525 Ethyl 3-[(2-methylbenzoyl)amino]benzoate

Ethyl 3-[(2-methylbenzoyl)amino]benzoate

Cat. No.: B312525
M. Wt: 283.32 g/mol
InChI Key: ZBWKKMBNQISKAM-UHFFFAOYSA-N
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Description

Ethyl 3-[(2-methylbenzoyl)amino]benzoate is a benzoate ester derivative featuring a 2-methylbenzoyl-substituted amide group at the meta position of the phenyl ring. Its molecular conformation is stabilized by intramolecular N–H⋯O hydrogen bonds, as observed in its crystal structure . The compound’s synthesis typically involves coupling 3-aminobenzoic acid derivatives with 2-methylbenzoyl chloride, followed by esterification. The presence of the ethyl ester group enhances lipophilicity, while the amide linkage contributes to hydrogen-bonding interactions, influencing solubility and crystallinity .

Properties

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

ethyl 3-[(2-methylbenzoyl)amino]benzoate

InChI

InChI=1S/C17H17NO3/c1-3-21-17(20)13-8-6-9-14(11-13)18-16(19)15-10-5-4-7-12(15)2/h4-11H,3H2,1-2H3,(H,18,19)

InChI Key

ZBWKKMBNQISKAM-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2C

solubility

33.1 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in Benzoate Esters

Table 1: Key Structural and Functional Differences
Compound Name Substituents/Modifications Molecular Weight Key Properties/Activities References
Ethyl 3-[(2-methylbenzoyl)amino]benzoate 2-Methylbenzoyl amide at C3 314.35 g/mol Intramolecular H-bonding, crystallinity
Ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate Thiourea linkage, 2-methylbenzoyl at C4 358.42 g/mol Centrosymmetric dimers via N–H⋯S bonds
Ethyl 3-[(2-chloroacetamido)methyl]-4-methylbenzoate Chloroacetamido methyl group, C4 methyl 295.76 g/mol Enhanced electrophilicity, reactivity
Ethyl 4-(dimethylamino)benzoate Dimethylamino group at C4 193.21 g/mol High reactivity in polymerization
Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate 2,4-Dichlorophenoxy acetyl group at C3 368.21 g/mol Herbicidal potential, lipophilicity

Functional Group Impact on Properties

  • Amide vs. Thiourea Linkages: Replacing the amide group in this compound with a thiourea moiety (as in Ethyl 4-[3-(2-methylbenzoyl)thioureido]benzoate) alters hydrogen-bonding patterns. Thiourea derivatives form stronger N–H⋯S interactions, leading to dimeric crystal structures, whereas amides favor N–H⋯O bonds . Thiourea analogues may exhibit enhanced thermal stability but reduced solubility in polar solvents.
  • Electronic Effects : The chloroacetamido group in Ethyl 3-[(2-chloroacetamido)methyl]-4-methylbenzoate introduces electron-withdrawing effects, increasing electrophilicity at the amide nitrogen. This contrasts with the electron-donating methyl group in the parent compound, which stabilizes the amide resonance .
  • Biological Activity: In marine-derived benzoate esters (e.g., compounds 128–131 in ), the presence of dihydro-methyl-2H-pyran-2-yl systems correlates with antibacterial activity. This compound lacks such moieties, suggesting lower inherent antimicrobial efficacy unless modified .

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